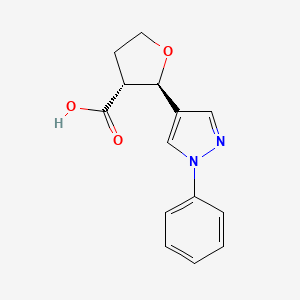

(2R,3R)-2-(1-Phenylpyrazol-4-yl)oxolane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2-(1-Phenylpyrazol-4-yl)oxolane-3-carboxylic acid, also known as PPOC, is a chemical compound that has been widely studied for its potential applications in various fields of science.

Scientific Research Applications

Catalytic Applications

- Novel Nano Organo Solid Acids : Synthesis and characterization of novel biological-based nano organo solid acids with urea moiety and their catalytic applications, including in the synthesis of various chemical compounds like coumarin-3-carboxylic acid derivatives (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Chemical Synthesis

- Preparation of Polydentate Ligands : The ligand 2-[(5-hydroxy-1-phenyl-3-methylpyrazol-4-yl)(5-oxo-1,5-dihydro-4-phenyl-2-methylpyrazol-4-ylidene)methyl]benzoic acid (H2QBz) was synthesized and studied for its reactivity with organotin(IV) acceptors (Pettinari et al., 2001).

Pharmacological Applications

- Aldose Reductase Inhibitors : A study on the aldose reductase inhibitory action of various compounds related to (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, exploring structure-activity relationships and their potential pharmacological applications (Kučerová-Chlupáčová et al., 2020).

Organic Chemistry

- Synthesis of Chiral Precursors : The creation of racemic and optically active 4-carboxy-2-oxetanones as new chiral precursors for the preparation of functionalized racemic or optically active poly(malic acid) derivatives (Leboucher-Durand, Langlois, & Guérin, 1996).

Biotechnological Applications

- Microbiologically Produced Carboxylic Acids : The biotechnological preparation of selected oxo- and hydroxycarboxylic acids under "green" conditions and their use as new building blocks in organic synthesis (Aurich et al., 2012).

Material Science

- Formation of Langmuir–Blodgett Film : Research on the formation of monolayer and Langmuir–Blodgett film using amphiphilic compounds having a phenylpyrazine nucleus, including 5-(4′-alkoxyphenyl)pyrazine-2-carboxylic acid (Takehara et al., 1989).

properties

IUPAC Name |

(2R,3R)-2-(1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-14(18)12-6-7-19-13(12)10-8-15-16(9-10)11-4-2-1-3-5-11/h1-5,8-9,12-13H,6-7H2,(H,17,18)/t12-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXAWODZIJMEBU-OLZOCXBDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@@H]1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-2-(1-Phenylpyrazol-4-yl)oxolane-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Rac-[(3r,4s)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2924183.png)

![N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2924187.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylamino)acrylonitrile](/img/structure/B2924191.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2924192.png)

![N-(4-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2924193.png)

![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2924195.png)

![2-methyl-N-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2924196.png)

![8-Tert-Butyl3-Ethyl2,8-Diazaspiro[4.5]Decane-3,8-Dicarboxylate Mesylate](/img/structure/B2924203.png)